molecular formula C7H7Cl2FN2 B1423814 4-Chloro-2-fluoro-benzamidine hydrochloride CAS No. 1187927-09-8

4-Chloro-2-fluoro-benzamidine hydrochloride

Cat. No. B1423814
M. Wt: 209.05 g/mol
InChI Key: ZYSUCPSLKDRMHS-UHFFFAOYSA-N
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Description

“4-Chloro-2-fluoro-benzamidine hydrochloride” is a chemical compound with the molecular formula C7H7Cl2FN2 . It has a molecular weight of 209.05 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “4-Chloro-2-fluoro-benzamidine hydrochloride” consists of a benzene ring substituted with a chloro group at the 4th position and a fluoro group at the 2nd position . The benzene ring is also substituted with a benzamidine group .


Physical And Chemical Properties Analysis

“4-Chloro-2-fluoro-benzamidine hydrochloride” has a molecular weight of 174.60 g/mol . It has 3 hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass of the compound is 174.0360041 g/mol .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-Chloro-2-fluoro-benzamidine hydrochloride is involved in the synthesis of various heterocyclic compounds. For example, it plays a role in the efficient copper-catalyzed synthesis of 2-arylbenzimidazole derivatives, a process initiated by nucleophilic aromatic substitution and further progressed by intramolecular nucleophilic copper-catalyzed cyclization reaction of benzamidine (Sayahi et al., 2018). Additionally, it is used in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which exhibit antibacterial activity (Rostamizadeh et al., 2013).

Biological Activity Studies

Derivatives of benzamidine, which includes 4-Chloro-2-fluoro-benzamidine hydrochloride, have been studied for their inhibition action on enzymes such as trypsin, plasmin, and thrombin. These compounds show competitive inhibitor activity and have been investigated for their anticoagulant and antifibrinolytic effects (Markwardt et al., 1968).

Chemical Reaction Kinetics

In the field of chemical kinetics, 4-Chloro-2-fluoro-benzamidine hydrochloride is involved in studies related to nucleophilic substitution reactions. For instance, halogen substitution of certain dinitrobenzenes by benzamidine demonstrates its potential as a bifunctional reactant in reactions that may not require a catalyst (Biggi et al., 1972).

Corrosion Inhibition

Compounds derived from benzamidine, such as methoxy-substituted phenylthienyl benzamidines, have been investigated as corrosion inhibitors for carbon steel in acidic medium. These studies provide insights into the adsorption behavior and effectiveness of such compounds in corrosion prevention (Fouda et al., 2020).

properties

IUPAC Name

4-chloro-2-fluorobenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFN2.ClH/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3H,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSUCPSLKDRMHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-fluoro-benzamidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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